molecular formula C9H18NO4P B15041098 3-[Hydroxy(piperidin-1-ylmethyl)phosphoryl]propanoic acid

3-[Hydroxy(piperidin-1-ylmethyl)phosphoryl]propanoic acid

Cat. No.: B15041098
M. Wt: 235.22 g/mol
InChI Key: YSMXKACOTLCUTQ-UHFFFAOYSA-N
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Description

3-{HYDROXY[(PIPERIDIN-1-YL)METHYL]PHOSPHORYL}PROPANOIC ACID is a complex organic compound that features a piperidine ring, a phosphoryl group, and a hydroxypropanoic acid moiety

Preparation Methods

The synthesis of 3-{HYDROXY[(PIPERIDIN-1-YL)METHYL]PHOSPHORYL}PROPANOIC ACID typically involves multi-step organic reactions. One common synthetic route includes the reaction of piperidine with a phosphorylating agent, followed by the introduction of a hydroxypropanoic acid group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

3-{HYDROXY[(PIPERIDIN-1-YL)METHYL]PHOSPHORYL}PROPANOIC ACID can undergo various chemical reactions, including:

Scientific Research Applications

3-{HYDROXY[(PIPERIDIN-1-YL)METHYL]PHOSPHORYL}PROPANOIC ACID has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{HYDROXY[(PIPERIDIN-1-YL)METHYL]PHOSPHORYL}PROPANOIC ACID involves its interaction with specific molecular targets. The piperidine ring can bind to receptors or enzymes, altering their activity. The phosphoryl group can participate in phosphorylation reactions, which are crucial in many biological pathways. The hydroxypropanoic acid moiety can interact with various biomolecules, influencing their function and stability .

Comparison with Similar Compounds

3-{HYDROXY[(PIPERIDIN-1-YL)METHYL]PHOSPHORYL}PROPANOIC ACID can be compared with similar compounds such as:

Properties

Molecular Formula

C9H18NO4P

Molecular Weight

235.22 g/mol

IUPAC Name

3-[hydroxy(piperidin-1-ylmethyl)phosphoryl]propanoic acid

InChI

InChI=1S/C9H18NO4P/c11-9(12)4-7-15(13,14)8-10-5-2-1-3-6-10/h1-8H2,(H,11,12)(H,13,14)

InChI Key

YSMXKACOTLCUTQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CP(=O)(CCC(=O)O)O

Origin of Product

United States

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